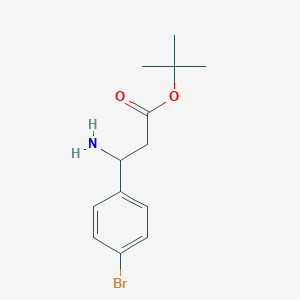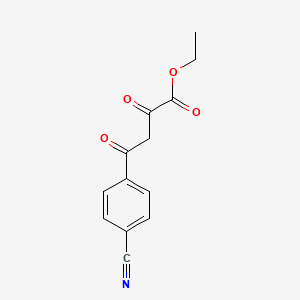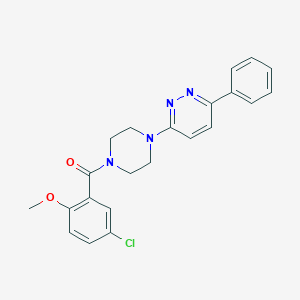
Tert-butyl 3-amino-3-(4-bromophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-amino-3-(4-bromophenyl)propanoate: is an organic compound that belongs to the class of amino acid esters It features a tert-butyl ester group, an amino group, and a bromophenyl group
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Tert-butyl 3-amino-3-(4-bromophenyl)propanoate can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand or catalyst in various chemical reactions.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development and medicinal chemistry research.
Biological Studies: It can be used in studies involving enzyme interactions and protein modifications.
Industry:
Material Science: The compound can be utilized in the development of new materials with specific properties.
Agriculture: It may find applications in the synthesis of agrochemicals and pesticides.
Safety and Hazards
The safety data sheet for a similar compound, “tert-Butyl (3R)-3-amino-3-phenylpropanoate”, indicates that it is highly flammable, harmful if swallowed, causes severe skin burns and eye damage, toxic if inhaled, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-(4-bromophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl acrylate and 4-bromoaniline.
Michael Addition: The key step involves a Michael addition reaction where 4-bromoaniline reacts with tert-butyl acrylate in the presence of a base like potassium tert-butoxide. This reaction forms the desired product through the addition of the amino group to the acrylate.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, forming different oxidation states and derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for ester hydrolysis.
Major Products:
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
Oxidized and Reduced Forms: Different oxidation states of the amino group can be achieved through oxidation and reduction reactions.
Carboxylic Acid and Alcohol: Hydrolysis of the ester group yields the corresponding carboxylic acid and alcohol.
Wirkmechanismus
The mechanism of action of tert-butyl 3-amino-3-(4-bromophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the bromophenyl group can participate in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 3-amino-3-(4-chlorophenyl)propanoate: Similar structure with a chlorine atom instead of bromine.
Tert-butyl 3-amino-3-(4-fluorophenyl)propanoate: Similar structure with a fluorine atom instead of bromine.
Tert-butyl 3-amino-3-(4-methylphenyl)propanoate: Similar structure with a methyl group instead of bromine.
Uniqueness:
Bromine Substitution: The presence of the bromine atom in tert-butyl 3-amino-3-(4-bromophenyl)propanoate imparts unique reactivity and properties compared to its analogs with different substituents.
Reactivity: The bromine atom can undergo specific reactions that are not possible with other halogens or substituents, making this compound valuable for certain synthetic applications.
Eigenschaften
IUPAC Name |
tert-butyl 3-amino-3-(4-bromophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)8-11(15)9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPNBASRDAMFFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-dichloro-N-[4-(4-hydroxypiperidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2641088.png)


![N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine](/img/structure/B2641091.png)



![N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,5-dimethylbenzamide](/img/structure/B2641095.png)


![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-methylphenoxy)acetate](/img/structure/B2641101.png)

